molecular formula C7H9ClO2 B13034707 2-Chloro-3-methoxycyclohex-2-en-1-one CAS No. 18369-67-0

2-Chloro-3-methoxycyclohex-2-en-1-one

Cat. No.: B13034707
CAS No.: 18369-67-0
M. Wt: 160.60 g/mol
InChI Key: HABIZGZDPQTGMC-UHFFFAOYSA-N
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Description

2-Chloro-3-methoxycyclohex-2-en-1-one is a cyclohexenone derivative characterized by a conjugated enone system (α,β-unsaturated ketone) with chloro and methoxy substituents at the 2- and 3-positions, respectively. The chloro group is electron-withdrawing, enhancing the electrophilicity of the ketone, while the methoxy group provides electron-donating resonance stabilization. This combination makes the compound a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and pharmaceutical precursor development.

Properties

IUPAC Name

2-chloro-3-methoxycyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HABIZGZDPQTGMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)CCC1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50525915
Record name 2-Chloro-3-methoxycyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18369-67-0
Record name 2-Chloro-3-methoxycyclohex-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50525915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-methoxycyclohex-2-en-1-one can be achieved through several methods. One common approach involves the chlorination of 3-methoxycyclohex-2-en-1-one using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . Another method includes the use of 2-bromo-3-methoxycyclohex-2-enone as an intermediate, which can be converted to the chloro derivative through substitution reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chlorination processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-methoxycyclohex-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

2-Chloro-3-methoxycyclohex-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-methoxycyclohex-2-en-1-one involves its interaction with specific molecular targets. The chloro and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, affecting cellular pathways and processes .

Comparison with Similar Compounds

2-Chloro-3-hydroxycyclohex-2-en-1-one

  • Structural Difference : The methoxy group in the target compound is replaced by a hydroxyl (-OH) group.
  • Impact on Properties :
    • Solubility : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing water solubility compared to the methoxy analog .
    • Reactivity : The hydroxyl group can undergo oxidation or act as a nucleophilic site, whereas the methoxy group is more resistant to oxidation and participates in resonance stabilization.
  • Applications : Likely used in synthesis requiring pH-sensitive intermediates, such as chelating agents or metal-complexing ligands.

(E)-2-Chloro-3-(hydroxymethylene)cyclohexene-1-carbaldehyde

  • Structural Difference : Contains a formyl (-CHO) group at position 1 and a hydroxymethylene (-CHOH) group at position 3.
  • Impact on Properties: Electrophilicity: The formyl group increases susceptibility to nucleophilic attack (e.g., in aldol condensations), contrasting with the ketone-dominated reactivity of the target compound. Conjugation: Extended conjugation from the formyl group may shift UV-Vis absorption maxima compared to simpler cyclohexenones .
  • Applications: Potential use in asymmetric synthesis or as a precursor for heterocyclic compounds.

2-Cyclohexen-1-one, 2-chloro-3-(chloromethoxy)-

  • Structural Difference : The methoxy group is replaced by a chloromethoxy (-OCH₂Cl) substituent.
  • Electron Effects: The electron-withdrawing nature of -OCH₂Cl further polarizes the enone system, enhancing electrophilicity at the ketone .
  • Applications : Suitable for high-stability intermediates in harsh reaction conditions (e.g., strong acids/bases).

2-Hydroxy-3-methyl-6-(propan-2-yl)cyclohex-2-en-1-one

  • Structural Difference : Features hydroxy, methyl, and isopropyl substituents instead of chloro and methoxy.
  • Impact on Properties :
    • Hydrogen Bonding : The hydroxy group enables intermolecular hydrogen bonding, influencing crystal packing and melting points .
    • Steric Effects : The isopropyl group introduces significant steric bulk, reducing accessibility to the ketone for nucleophilic attack.
  • Applications: Likely used in natural product synthesis (e.g., terpenoid analogs).

Tabulated Comparison of Key Properties

Compound Name Substituents (Positions) Molecular Formula Key Reactivity Sites Notable Applications
2-Chloro-3-methoxycyclohex-2-en-1-one Cl (2), OMe (3) C₇H₉ClO₂ Ketone (1), α,β-unsaturated Pharmaceutical intermediates
2-Chloro-3-hydroxycyclohex-2-en-1-one Cl (2), OH (3) C₆H₇ClO₂ Ketone (1), hydroxyl (3) Chelating agents
(E)-2-Chloro-3-(hydroxymethylene)cyclohexene-1-carbaldehyde Cl (2), CHOH (3), CHO (1) C₈H₇ClO₂ Aldehyde (1), hydroxymethylene (3) Asymmetric synthesis
2-Chloro-3-(chloromethoxy)cyclohex-2-en-1-one Cl (2), OCH₂Cl (3) C₇H₈Cl₂O₂ Ketone (1), α,β-unsaturated High-stability intermediates
2-Hydroxy-3-methyl-6-isopropylcyclohex-2-en-1-one OH (2), Me (3), iPr (6) C₁₁H₁₈O₂ Ketone (1), hydroxyl (2) Terpenoid analogs

Research Findings and Trends

  • Reactivity Trends: Chloro-substituted cyclohexenones exhibit enhanced electrophilicity at the ketone, enabling regioselective nucleophilic additions. Methoxy groups stabilize transition states in cycloadditions via resonance .
  • Crystallography : Hydrogen-bonding patterns in hydroxy-substituted analogs (e.g., 2-hydroxy-3-methyl-6-isopropylcyclohex-2-en-1-one) influence crystal lattice stability, as demonstrated in SHELX-refined structures .

Biological Activity

2-Chloro-3-methoxycyclohex-2-en-1-one is an organic compound with significant potential in medicinal chemistry due to its unique structural features. This article discusses its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C7H9ClO2C_7H_9ClO_2, with a molecular weight of approximately 162.60 g/mol. The compound features a chlorine atom and a methoxy group attached to a cyclohexene ring, which contributes to its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to act as an electrophile. It can interact with nucleophilic sites on enzymes and other biomolecules, leading to the modulation of various biochemical pathways. This interaction may result in:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, potentially affecting metabolic pathways.
  • Cell Signaling Modulation : It may influence signaling cascades by interacting with receptors or other regulatory proteins.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT116) cells. The compound's effectiveness is often evaluated using assays such as MTT for cell viability and TUNEL for apoptosis detection.

Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines

Cell LineConcentration (µM)Viability (%)Apoptotic Activity
MDA-MB-2315030 ± 5High
HCT1165040 ± 4Moderate

Case Studies

  • Cytotoxicity Study : A study evaluated the effects of various concentrations of this compound on MDA-MB-231 cells over a 72-hour period. Results indicated a significant reduction in cell viability at higher concentrations, suggesting strong anticancer properties .
  • Mechanistic Insights : Research has shown that the compound induces apoptosis in cancer cells through the activation of caspases, which are crucial for programmed cell death. The study utilized flow cytometry to assess the extent of apoptosis induced by treatment with the compound .

Other Biological Activities

In addition to its anticancer properties, this compound has been investigated for other biological activities:

  • Antimicrobial Effects : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

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